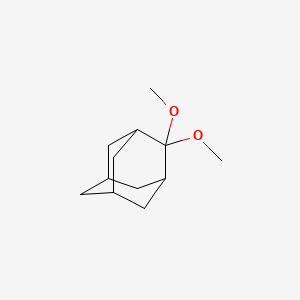
2,2-Dimethoxyadamantane
Vue d'ensemble
Description
2,2-Dimethoxyadamantane is a chemical compound . It is also known as Adamantanone dimethyl acetal .
Synthesis Analysis
The synthesis of 2,2-Dimethoxyadamantane has been discussed in various studies . One method involves the use of Methanol and 2-Adamantanone . Another method involves the hydrolysis of acetals in strongly basic aqueous solution using a self-assembled supramolecular host as the catalyst .
Molecular Structure Analysis
The molecular formula of 2,2-Dimethoxyadamantane is C12H20O2 . Its molecular weight is 196.29 . Spectral analysis (1H NMR and 13C NMR) has been applied to confirm the chemical structure of the obtained substances .
Chemical Reactions Analysis
The chemical reactions of 2,2-Dimethoxyadamantane have been studied in various contexts . For instance, radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds have been discussed .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: 2,2-Dimethoxyadamantane has been synthesized through reactions involving adamantyl and diadamantyl halides with dimethyl carbonate, using zeolite catalysts. This method optimizes the selective synthesis of methoxyadamantanoids (R. Khusnutdinov et al., 2018).
- Selective Reactions: The compound has been involved in studies on diastereofacial selectivity in reactions of adamantyl cations. These studies have focused on the stereoselectivity and electron demand aspects in such reactions (W. Adcock et al., 1997).
Physical and Thermal Properties
- Stability and Bond Length: Research has shown that certain derivatives, like those formed from the metal-induced coupling of tertiary diamondoid bromides, exhibit unusually long C-C bond lengths yet remain thermally stable even above 200°C. This stability is attributed to van der Waals attractions in the compound (A. Fokin et al., 2012).
Applications in Microscopy and Analytical Chemistry
- Dehydration for Electron Microscopy: 2,2-Dimethoxyadamantane has been used for chemically dehydrating biological tissues in preparation for electron microscopy, maintaining the ultrastructural integrity of various tissues (L. L. Muller & T. Jacks, 1975).
- Fatty Acids Analysis: It has also been employed in gas-liquid chromatography for the analysis of plasma free fatty acids, serving as a water scavenger, deproteinizing agent, and methylating agent (K. Tserng et al., 1981).
Energy and Fuel Research
- Oxidation Kinetics in Combustion: Studies have explored its kinetics in the context of combustion and flame, particularly in the oxidation of dimethoxymethane, which is relevant for understanding combustion processes and developing efficient fuels (Sascha Jacobs et al., 2019).
Miscellaneous Applications
- Organic Synthesis:
In organic synthesis, 2,2-Dimethoxyadamantane derivatives have been used as reagents. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, has been applied in asymmetric organic synthesis, particularly as a protecting group for boronic acids. This has enabled the creation of various diastereo- and enantiomerically pure organoboron reagents (C. A. Berg et al., 2012).
Catalysis
- Catalytic Activities: In the field of catalysis, derivatives like 2,2-dimethylpropane have been studied for their catalytic activities in various reactions, such as isomerization and oxidation processes, sometimes showing platinum-like behavior in surface catalysis (R. B. Levy & M. Boudart, 1973).
Electrochemistry
- Electrochemical Studies: Electrochemical oxidation of 2,2-dimethoxyadamantane derivatives has also been a subject of study, providing insights into the oxidation chemistry and reaction mechanisms relevant in electrochemistry (R. Goyal et al., 2008).
Environmental Applications
- Corrosion Inhibition: Spirocyclopropane derivatives, including those related to 2,2-dimethoxyadamantane, have been explored for their use as green and environmentally friendly corrosion inhibitors. These studies focus on their effectiveness in protecting metals in acidic solutions (M. Chafiq et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethoxyadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRBNQCLOUQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465756 | |
| Record name | 2,2-dimethoxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethoxyadamantane | |
CAS RN |
52776-45-1 | |
| Record name | 2,2-dimethoxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



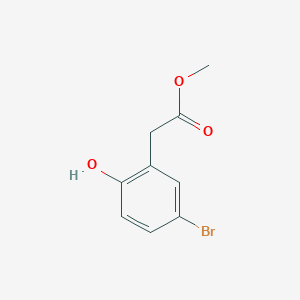
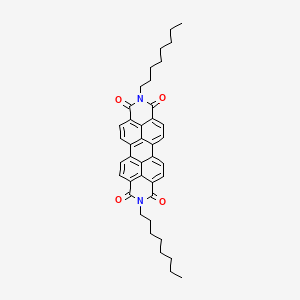
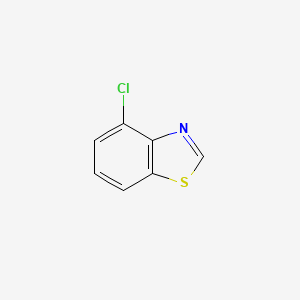
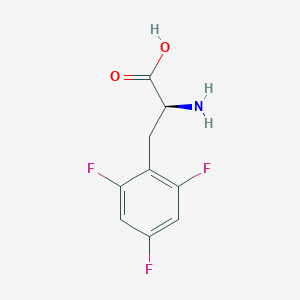
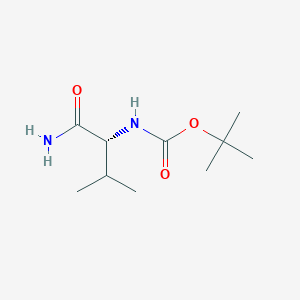
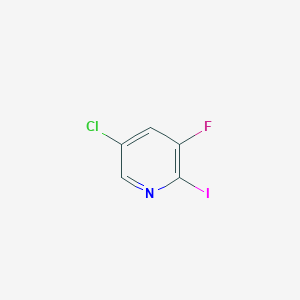
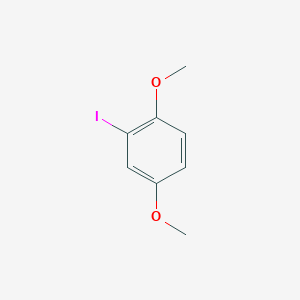
![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
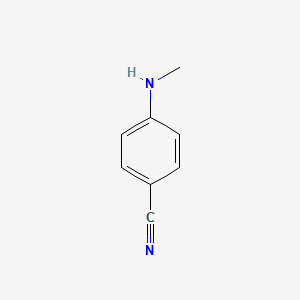
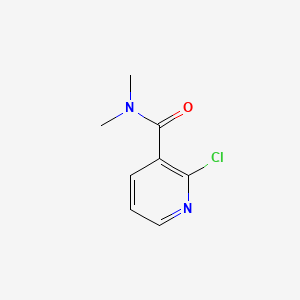
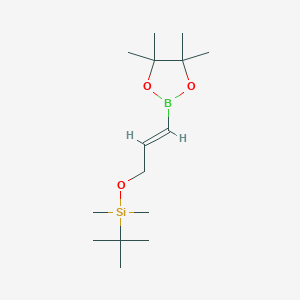

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
